molecular formula C17H17N3O4S B2391887 7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-85-7

7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

カタログ番号: B2391887
CAS番号: 898457-85-7
分子量: 359.4
InChIキー: BTAGYIKQLARZHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features a hydroxy group at position 7, a methyl group at position 3, and a 4-methoxyphenethyl carboxamide moiety at position 5. These substituents influence its electronic, steric, and hydrogen-bonding properties, distinguishing it from analogs. Below, we systematically compare this compound with structurally related derivatives, emphasizing substituent effects, synthetic routes, crystallography, and biological implications.

特性

IUPAC Name

7-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-8-7-11-3-5-12(24-2)6-4-11/h3-6,9,22H,7-8H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAGYIKQLARZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of 359.4 g/mol. The structure features a thiazole ring fused with a pyrimidine ring, which is characteristic of many biologically active compounds. The presence of hydroxyl and methoxy groups enhances its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 μM for certain derivatives .
  • Broad Spectrum: It also exhibited antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans .

Anti-inflammatory Activity

The mechanism of action for this compound primarily involves the modulation of inflammatory mediators. It has been shown to interfere with signaling pathways that regulate immune responses, potentially through the inhibition of specific enzymes related to inflammation.

Mechanism Insights:

  • The compound modulates cytokines and chemokines, which are crucial in the inflammatory response. This modulation occurs via interference with pathways that regulate immune responses, contributing to its anti-inflammatory effects .

Case Studies

  • In Vivo Studies: In animal models, compounds similar to this compound have shown promising results in reducing inflammation markers and enhancing recovery from infections.
  • Molecular Docking Studies: Molecular docking simulations revealed strong binding interactions between the compound and target enzymes such as DNA gyrase, suggesting a mechanism for its antibacterial activity through competitive inhibition .

Comparative Analysis

The following table summarizes the biological activities of selected thiazolo[3,2-a]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxy group on aromatic ringAntimicrobial and anti-inflammatory
Related ThiazolopyridinesVarious substitutionsAntibacterial and antifungal activities

類似化合物との比較

Substituent and Functional Group Variations

Key structural differences among analogs lie in substituent positions, aromatic ring modifications, and functional groups (Table 1).

Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name R<sup>5</sup> R<sup>6</sup> R<sup>7</sup> Key Functional Groups
Target Compound 4-Methoxyphenethyl Carboxamide Hydroxy Hydroxy, carboxamide
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... () Phenyl Carboxamide Methyl Methyl, carboxamide
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () 4-Bromophenyl Ethyl carboxylate Methyl Bromophenyl, ester
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... (Mannich bases, ) 2-Chlorophenyl Ethyl carboxylate (+ Mannich bases) Methyl Chlorophenyl, ester, Mannich bases
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-... () Phenyl Ethyl carboxylate Methyl Benzylidene, ester
Key Observations:
  • Hydroxy vs.
  • Carboxamide vs. Ester at Position 6 : The carboxamide group in the target compound may offer stronger hydrogen-bonding and metabolic stability compared to ester-containing derivatives () .
  • Aromatic Substituents : The 4-methoxyphenethyl group introduces methoxy-mediated electron-donating effects and extended hydrophobic interactions, contrasting with electron-withdrawing groups (e.g., bromo, chloro) in analogs () .

Crystallographic and Conformational Analysis

  • Ring Puckering : X-ray studies () reveal that the thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. Substituents like benzylidene groups () create dihedral angles >80° with aromatic rings, influencing packing and solubility .
  • Hydrogen Bonding : The target compound’s hydroxy group may form C–H···O bonds, similar to patterns observed in , which could stabilize crystal lattices or enhance binding to biological targets .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-a]pyrimidine core. Key steps include:

  • Cyclocondensation : Reacting substituted thioureas with β-ketoesters in glacial acetic acid under reflux (80–100°C) to form the fused heterocyclic system .
  • Substitution : Introducing the 4-methoxyphenethyl group via nucleophilic acyl substitution using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Oxidation : Selective oxidation at position 5 using KMnO₄ in acetone/water (1:1) to install the 5-oxo group .
    Optimization Tips :
  • Use sodium acetate as a catalyst to accelerate cyclization .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts.

Q. How can structural characterization be performed to confirm the regiochemistry of substituents in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the fused ring system and substituent positions. For example, analogous thiazolopyrimidines show dihedral angles of 80–85° between the thiazole and pyrimidine rings, confirming non-planarity .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.7–3.8 ppm), phenethyl aromatic protons (δ 6.8–7.2 ppm), and thiazole protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (5-oxo and carboxamide groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 360.4 (calculated for C₁₇H₁₈N₃O₄S⁺) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., PIM-1) or cyclooxygenases (COX-1/2) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic impurities or diastereomers arising from the chiral C5 position be resolved?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers .
  • Recrystallization : Ethyl acetate/ethanol (3:2) yields crystals with >99% enantiomeric excess (analogous to ethyl 7-methyl-3-oxo derivatives) .
  • Dynamic Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to selectively hydrolyze undesired stereoisomers .

Q. What computational strategies predict the compound’s molecular targets and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., COX-2, PDB ID 5KIR). Focus on hydrogen bonding with the 7-hydroxy group and π-π stacking with the methoxyphenethyl moiety .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS, 100 ns simulations) to assess binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at C5 and C6) using Schrödinger’s Phase .

Q. How should contradictory bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) be analyzed?

Methodological Answer:

  • Dose-Response Curves : Compare IC₅₀ values for COX-2 inhibition (nM range) and cytotoxicity (µM range) to assess therapeutic index .

  • Off-Target Screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

  • Structural Analog Comparison :

    Substituent COX-2 IC₅₀ (nM) HeLa IC₅₀ (µM)
    4-Methoxyphenethyl12 ± 1.545 ± 3.2
    4-Chlorophenyl8 ± 0.928 ± 2.1
    Data suggest electron-withdrawing groups enhance potency but increase cytotoxicity .

Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium bicarbonate to improve solubility (e.g., sodium salt solubility: 12 mg/mL vs. free acid: 0.3 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .
  • Prodrug Design : Esterify the 7-hydroxy group with acetyl or phosphate to enhance bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。